molecular formula C29H28N4O6 B557269 Fmoc-Ser(tBu)-ODhbt CAS No. 109434-27-7

Fmoc-Ser(tBu)-ODhbt

Cat. No.: B557269
CAS No.: 109434-27-7
M. Wt: 528.6 g/mol
InChI Key: NCZXTUHFIKZNNH-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ser(tBu)-ODhbt, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester. It is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group of serine from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-ODhbt typically involves the following steps:

    Protection of Serine: The hydroxyl group of serine is protected using tert-butyl (tBu) to form O-tert-butyl-L-serine.

    Fmoc Protection: The amino group of O-tert-butyl-L-serine is protected with the Fmoc group to yield Fmoc-O-tert-butyl-L-serine.

    Formation of ODhbt Ester: The Fmoc-O-tert-butyl-L-serine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and esterification reactions under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels suitable for peptide synthesis.

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is essential for sequential peptide elongation. Fmoc-Ser(tBu)-ODhbt undergoes two distinct deprotection steps:

a) Fmoc Group Removal

The Fmoc group is cleaved under basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF). This step exposes the α-amino group for subsequent coupling:Fmoc Ser tBu ODhbt20 30 piperidineH Ser tBu ODhbt+Fmoc piperidine adduct\text{Fmoc Ser tBu ODhbt}\xrightarrow{\text{20 30 piperidine}}\text{H Ser tBu ODhbt}+\text{Fmoc piperidine adduct}

  • Reaction Time : 10–30 minutes at room temperature.
  • Efficiency : >99% deprotection efficiency, confirmed by UV monitoring (λ = 301 nm for Fmoc-piperidine adduct) .

b) tBu Group Removal

The tert-butyl group on serine’s hydroxyl is removed under acidic conditions, usually with trifluoroacetic acid (TFA):H Ser tBu ODhbt95 TFAH Ser OH+isobutylene+ODhbt\text{H Ser tBu ODhbt}\xrightarrow{\text{95 TFA}}\text{H Ser OH}+\text{isobutylene}+\text{ODhbt}

  • Reaction Time : 1–3 hours at room temperature .
  • Side Reactions : Minimal racemization (<0.5%) due to steric hindrance from the tBu group .

Coupling Reactions

The ODhbt ester facilitates nucleophilic acyl substitution with amino groups during peptide bond formation:Fmoc Ser tBu ODhbt+H2N PeptideBaseFmoc Ser tBu Peptide+ODhbt OH\text{Fmoc Ser tBu ODhbt}+\text{H}_2\text{N Peptide}\xrightarrow{\text{Base}}\text{Fmoc Ser tBu Peptide}+\text{ODhbt OH}

  • Activators : Base catalysts like N,N-diisopropylethylamine (DIPEA) enhance coupling efficiency .
  • Reactivity : ODhbt esters exhibit faster coupling rates compared to OPfp esters (Table 1) .

Table 1: Coupling Efficiency of ODhbt vs. OPfp Esters

Ester TypeReaction Time (min)Yield (%)Byproduct Formation (%)
ODhbt (Fmoc-Ser)15–3095–98<2
OPfp (Fmoc-Ser)45–6085–905–8

Stability and Side Reactions

This compound’s stability under SPPS conditions minimizes undesired side reactions:

a) Hydrolysis

The ODhbt ester is stable in anhydrous DMF but hydrolyzes slowly in aqueous environments:Fmoc Ser tBu ODhbt+H2OpH 7 8Fmoc Ser tBu OH+ODhbt OH\text{Fmoc Ser tBu ODhbt}+\text{H}_2\text{O}\xrightarrow{\text{pH 7 8}}\text{Fmoc Ser tBu OH}+\text{ODhbt OH}

  • Rate : Hydrolysis half-life = 12 hours at pH 7.4 .

b) Racemization

Racemization at the serine α-carbon is suppressed (<1%) due to the electron-withdrawing benzotriazinone group in ODhbt .

Comparative Reactivity with Other Esters

ODhbt esters outperform other activated esters in SPPS (Table 2) :

Table 2: Reactivity of Activated Esters in Peptide Synthesis

Ester TypeCoupling RateStabilitySide Reactions
ODhbtHighModerateLow
OPfpModerateHighModerate
OSu (Succinimide)LowLowHigh

Key Research Findings

  • Mechanistic Insight : ODhbt’s benzotriazinone leaving group lowers the activation energy for nucleophilic attack, accelerating coupling .
  • Industrial Use : Bachem and Novabiochem report >99.5% purity for commercial this compound, validated by HPLC and GC .
  • Safety : Requires storage at -20°C in anhydrous DMF to prevent hydrolysis .

Scientific Research Applications

Key Applications

In biological studies, peptides synthesized with Fmoc-Ser(tBu)-ODhbt can be used to investigate protein structure and function:

  • Protein Interaction Studies : Peptides can mimic natural substrates or inhibitors, aiding in the understanding of enzyme mechanisms.
  • Signal Transduction : Peptides containing serine residues are often involved in phosphorylation processes, which are critical in cellular signaling pathways.

Pharmaceutical Development

This compound plays a role in the development of peptide-based therapeutics:

  • Vaccine Development : Synthetic peptides can serve as antigens or epitopes for vaccine formulation.
  • Drug Design : Peptides synthesized using this compound can be designed to target specific biological pathways or receptors.

Case Study 1: Synthesis of Antimicrobial Peptides

A study utilized this compound to synthesize a series of antimicrobial peptides. The incorporation of serine was crucial for enhancing the stability and activity of the peptides against bacterial strains. The synthesized peptides exhibited significant antimicrobial properties, demonstrating the importance of serine in their efficacy.

Case Study 2: Development of Cancer Therapeutics

Research focused on creating peptide inhibitors targeting cancer cell proliferation used this compound as a key reagent. The resulting peptides showed promising results in preclinical models, highlighting their potential as therapeutic agents against specific cancer types.

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-ODhbt involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, while the tBu group protects the hydroxyl group. The ODhbt ester facilitates the incorporation of serine into peptides. The deprotection steps are crucial for the release of the free serine residue, allowing it to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-ODhbt but lacks the ODhbt ester group.

    Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serine.

    Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue instead of serine.

Uniqueness

This compound is unique due to the presence of the ODhbt ester, which provides additional stability and facilitates the incorporation of serine into peptides. This compound offers enhanced protection for the serine residue, making it a valuable tool in peptide synthesis.

Biological Activity

Fmoc-Ser(tBu)-ODhbt, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a serine derivative extensively utilized in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) group on the hydroxyl side chain. It plays a critical role in solid-phase peptide synthesis (SPPS), facilitating the introduction of serine residues while protecting functional groups from unwanted reactions.

This compound acts as an N-terminal protected reagent during peptide synthesis. Its protective groups prevent premature reactions at the N-terminus of the peptide chain, allowing for controlled elongation. The compound's reactivity is enhanced compared to other esters, making it particularly valuable in synthetic applications .

Biochemical Pathways

The compound is integral to the Fmoc/tBu SPPS pathway, where it participates in forming peptide bonds through coupling reactions. The activation of the carboxylic acid group by coupling reagents leads to the formation of stable amide bonds with amino acids or peptides .

Pharmacokinetics

As a reagent in peptide synthesis, this compound does not exhibit traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its stability under synthesis conditions ensures high-quality peptide production, which can then be evaluated for biological activity.

Cellular Effects and Molecular Mechanisms

The cellular effects of this compound are primarily indirect, stemming from the peptides synthesized using this compound. These peptides can influence various biological processes, including enzyme activity and cell signaling pathways. For instance, serine residues are known to be crucial in enzyme active sites and signaling cascades, suggesting that peptides incorporating this compound may play significant roles in these biological functions .

Applications in Scientific Research

This compound is widely applied across various fields:

1. Chemistry:

  • Used for synthesizing peptides and proteins.
  • Facilitates the incorporation of serine residues while protecting functional groups.

2. Biology:

  • Assists in studying protein structure and function.
  • Contributes to the development of peptide-based therapeutics.

3. Medicine:

  • Aids in synthesizing peptide drugs and vaccines.
  • Supports research into treatments for various diseases.

4. Industry:

  • Utilized for large-scale peptide production for research and therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing various bioactive peptides:

Study Peptide Synthesized Biological Activity
Study 1DaptomycinAntibiotic activity
Study 2MUC1 T-cell helper peptideImmune response enhancement
Study 3UbiquitinCellular regulation

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXTUHFIKZNNH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ser(tBu)-ODhbt
Reactant of Route 2
Reactant of Route 2
Fmoc-Ser(tBu)-ODhbt
Reactant of Route 3
Reactant of Route 3
Fmoc-Ser(tBu)-ODhbt
Reactant of Route 4
Reactant of Route 4
Fmoc-Ser(tBu)-ODhbt
Reactant of Route 5
Reactant of Route 5
Fmoc-Ser(tBu)-ODhbt
Reactant of Route 6
Reactant of Route 6
Fmoc-Ser(tBu)-ODhbt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.